1-(4-Hydroxypyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
1196157-53-5 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-acetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-4-6(10)2-3-8-7/h2-4H,1H3,(H,8,10) |
InChI Key |
HEVPULHXFLAWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=CN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformations of 1 4 Hydroxypyridin 2 Yl Ethanone
Synthetic Pathways to 1-(4-Hydroxypyridin-2-YL)ethanone and its Precursors
The synthesis of this compound can be approached through various pathways, primarily involving the initial construction of the 4-hydroxypyridine (B47283) ring system followed by the introduction of the acetyl group, or through convergent strategies where substituted precursors are combined.
Strategies for Constructing the 4-Hydroxypyridine Moiety
The formation of the 4-hydroxypyridine ring, which can exist in tautomeric equilibrium with 4-pyridone, is a critical step. chemtube3d.com Several methods have been developed for this purpose.
One common approach involves the cyclocondensation of β-ketoenamides, which can be prepared from 1,3-diketones and amines. researchgate.net These β-ketoenamides can then be cyclized to form the 4-hydroxypyridine ring. Another strategy utilizes multicomponent reactions, for instance, the reaction of alkoxyallenes, nitriles, and carboxylic acids to generate β-methoxy-β-ketoenamides that are subsequently converted into 4-hydroxypyridines. researchgate.net
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 5-acyl-4-pyrone-2-carboxylates with amines like 2,2-dimethoxyethylamine provides a route to substituted 4-pyridones. nih.gov The resulting pyridones can then be further modified.
A different strategy begins with kojic acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Protection of the hydroxyl groups followed by reaction with ammonia (B1221849) or methylamine (B109427) yields the corresponding pyridin-4(1H)-one derivatives. nih.gov
| Starting Material | Reagents | Product | Reference |
| 1,3-Diketones | Amines, Acylating agents (e.g., 2-pyridinecarboxylic acid derivatives), TMSOTf, Hunig's base | 4-Hydroxypyridine derivatives | researchgate.net |
| Alkoxyallenes, Nitriles, Carboxylic acids | - | 4-Hydroxypyridine derivatives | researchgate.net |
| 5-Acyl-4-pyrone-2-carboxylates | 2,2-Dimethoxyethylamine | 4-Pyridone derivatives | nih.gov |
| Kojic acid | Benzyl chloride, Ammonia/Methylamine | Pyridin-4(1H)-one derivatives | nih.gov |
Methods for Introducing the Ethanone (B97240) Substituent at the 2-Position
Once the 4-hydroxypyridine or a suitable precursor is obtained, the ethanone (acetyl) group must be introduced at the C-2 position. This can be achieved through several established organic reactions.
If a precursor such as 2-bromo-4-hydroxypyridine (B1272042) is available, a palladium-catalyzed cross-coupling reaction, like the Suzuki or Stille coupling, can be employed to introduce an acetyl or a precursor group. Another approach is the Friedel-Crafts acylation of a protected 4-hydroxypyridine, though the electron-deficient nature of the pyridine (B92270) ring can make this challenging. youtube.com
Alternatively, a precursor already containing a suitable functional group at the 2-position can be converted to the ethanone group. For instance, a 2-cyano group can be reacted with a methyl Grignard reagent (CH₃MgBr) followed by hydrolysis. A 2-carboxylic acid or its ester derivative can be converted to the corresponding Weinreb amide, which then reacts with a methyl organometallic reagent to yield the ketone.
A common precursor for similar structures is 1-(4-bromopyridin-2-yl)ethanone (B1291929), which can undergo nucleophilic substitution of the bromine atom to introduce a hydroxyl group or a protected hydroxyl group. frontierspecialtychemicals.com
| Precursor | Reagents | Reaction Type |
| 2-Bromo-4-hydroxypyridine (protected) | Acetylating agent, Palladium catalyst | Cross-coupling |
| 4-Hydroxypyridine (protected) | Acetyl chloride, Lewis acid | Friedel-Crafts Acylation |
| 2-Cyano-4-hydroxypyridine (protected) | CH₃MgBr, H₃O⁺ | Grignard Reaction |
| 2-Carboxy-4-hydroxypyridine (protected) | SOCl₂, HN(OCH₃)CH₃, CH₃Li | Weinreb Amide Synthesis |
Total Synthesis and Convergent Approaches
A total synthesis of this compound would involve a sequence of reactions starting from simple, commercially available materials. Convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. researchgate.netnih.gov
A potential convergent approach could involve the synthesis of a 2-acetylpyridine (B122185) fragment and a separate precursor for the 4-hydroxy group, followed by their coupling. For example, coupling 1-(4-bromopyridin-2-yl)ethanone with a suitable oxygen nucleophile could be a viable step. frontierspecialtychemicals.com
The synthesis of related compounds, such as 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, starts from 1-(4-hydroxyphenyl)-2-bromoethanone, which is then reacted with various heteroaryl thiols. nih.gov This highlights a strategy where the ethanone moiety is part of the starting backbone.
Catalytic and Green Synthesis Techniques
Modern synthetic chemistry emphasizes the use of catalytic and green methods to improve efficiency and reduce environmental impact. mdpi.com For the synthesis of pyridine derivatives, various catalytic systems have been developed.
Nanomaterial-based catalysts, such as zinc oxide, tin oxide, and iron oxide nanoparticles, have been used to catalyze the synthesis of 1,4-dihydropyridines, which are related structures. nih.gov These reactions often proceed under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.govresearchgate.net For instance, the Hantzsch pyridine synthesis, a classic method, can be performed using green catalysts like zeolite LTL modified with metal oxides. researchgate.net
The use of solid acid catalysts like Fe₃O₄@SiO₂@PrSO₃H has been reported for the synthesis of fused pyridine systems under solvent-free conditions, offering advantages such as high yields, short reaction times, and catalyst reusability. researchgate.net These principles can be adapted for the synthesis of this compound and its precursors.
| Catalyst Type | Reaction Conditions | Advantages | Reference |
| Metal Oxide Nanoparticles (e.g., ZnO@SnO₂) | Neat, 80 °C | High yield, shorter reaction time | nih.gov |
| Modified Zeolite LTL | Ethanol | Environmentally benign | researchgate.net |
| Nanomagnetic Solid Acid (e.g., Fe₃O₄@SiO₂@PrSO₃H) | Solvent-free, 80 °C | High yield, reusability, short reaction time | researchgate.net |
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group, the ketone, and the pyridine ring itself.
Functional Group Interconversions on the Hydroxyl Group
The hydroxyl group at the 4-position is a key site for chemical modification. fiveable.me Functional group interconversions (FGIs) are fundamental in organic synthesis to alter the properties and reactivity of a molecule. imperial.ac.ukorganic-chemistry.org
The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. Esterification can be achieved using an acyl chloride or an acid anhydride. These reactions are useful for protecting the hydroxyl group during subsequent synthetic steps or for creating derivatives with different biological or physical properties.
The hydroxyl group can also be converted to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This activated intermediate can then be displaced by a variety of nucleophiles to introduce new functional groups at the 4-position.
Furthermore, the hydroxyl group can be removed through a two-step process of conversion to a leaving group followed by reduction.
| Reaction Type | Reagents | Product |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 4-Alkoxypyridine derivative |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | 4-Acyloxypyridine derivative |
| Sulfonylation | Tosyl chloride or Mesyl chloride, Base | 4-Tosyloxy/Mesyloxypyridine derivative |
| Conversion to Halide | PBr₃, SOCl₂ | 4-Halopyridine derivative |
Reactions at the Carbonyl Center of the Ethanone Moiety
The ethanone group (-COCH₃) attached to the pyridine ring at the C2 position possesses a reactive carbonyl center. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. This reactivity is fundamental to a wide range of organic transformations. youtube.com
Under basic or neutral conditions, a strong nucleophile can directly attack the carbonyl carbon. This attack forces the pi electrons of the C=O bond to move onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com Subsequent protonation yields an alcohol. In acidic conditions, the reaction mechanism begins with the protonation of the carbonyl oxygen. This initial step enhances the electrophilicity of the carbonyl carbon, activating it for attack by even weak nucleophiles. youtube.com
Several key reactions can be carried out at this carbonyl center, transforming the acetyl group into other valuable functional groups.
Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(4-hydroxypyridin-2-yl)ethanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a tertiary alcohol. The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon.
Wittig Reaction: The Wittig reaction converts the carbonyl group into an alkene. This involves reacting the ketone with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond.
Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal. This reaction is often used to protect the carbonyl group during other chemical transformations. youtube.com
Table 1: Potential Reactions at the Carbonyl Center
| Reaction Type | Typical Reagents | Expected Product Structure |
| Reduction | Sodium borohydride (NaBH₄) | 1-(4-Hydroxypyridin-2-yl)ethanol |
| Grignard Reaction | Alkyl/Aryl magnesium halide (R-MgX) | 2-(4-Hydroxypyridin-2-yl)propan-2-ol (for R=CH₃) |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 2-(1-Alkenyl)-4-hydroxypyridine |
| Hydration | H₂O, H⁺ or OH⁻ catalyst | 2-(1,1-Dihydroxyethyl)-4-hydroxypyridine (gem-diol) |
| Acetal Formation | 2 eq. ROH, H⁺ catalyst | 2-(1,1-Dialkoxyethyl)-4-hydroxypyridine |
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring in this compound has a complex reactivity profile towards aromatic substitution due to the competing electronic effects of its substituents and the ring nitrogen atom.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards EAS compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring. However, the reactivity of the substituted pyridine is significantly modulated by its functional groups. The hydroxyl group at the C4 position is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (C3, C5, and C6). Conversely, the acetyl group at C2 is a deactivating, meta-directing group, which directs incoming electrophiles to the C5 position. The combination of these effects strongly suggests that electrophilic attack will preferentially occur at the C3 and C5 positions, which are activated by the hydroxyl group. Standard EAS reactions like halogenation (e.g., with Br₂ or N-halosuccinimides) and nitration (e.g., with HNO₃/H₂SO₄) can be envisioned at these sites. imperial.ac.uk
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a characteristic reaction of electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is key to the reaction's feasibility.
For this compound to undergo NAS, a good leaving group (like a halide) would need to be present on the ring. The acetyl group at C2 is electron-withdrawing and would stabilize the Meisenheimer complex, particularly if the substitution occurs at positions ortho or para to it. masterorganicchemistry.comyoutube.com For instance, if a leaving group were at the C6 position, the negative charge of the intermediate could be effectively delocalized onto both the ring nitrogen and the oxygen of the acetyl group, thus facilitating the substitution reaction. The rate of NAS reactions is often dependent on the formation of the addition intermediate, with highly electronegative leaving groups like fluorine sometimes leading to faster reactions by making the carbon center more electrophilic. youtube.com Theoretical studies on other systems show that specific interactions, such as hydrogen bonding, can also play a crucial role in promoting the activation of both the electrophile and the nucleophile during the substitution process. nih.govresearchgate.net
Table 2: Predicted Regioselectivity in Aromatic Substitution
| Reaction Type | Directing Effect of -OH (at C4) | Directing Effect of -COCH₃ (at C2) | Combined Effect / Predicted Site(s) |
| Electrophilic | Activating, ortho/para-directing (C3, C5) | Deactivating, meta-directing (C5) | C3 and C5 |
| Nucleophilic | Donating, deactivating | Withdrawing, ortho/para-activating | C3, C5, C6 (Requires leaving group) |
Ring Transformations and Rearrangement Processes
The pyridine ring, while aromatic, can participate in transformation and rearrangement reactions, often under specific enzymatic or photochemical conditions. A fundamental process for 4-hydroxypyridine is the tautomeric equilibrium between the hydroxy form (a phenol-like structure) and the pyridone form (an amide-like structure). acs.org For this compound, this equilibrium would involve the formation of 1-(2-acetyl-1,4-dihydropyridin-4-one). The position of this equilibrium can be influenced by factors such as solvent and pH.
More profound transformations involving the cleavage of the pyridine ring have also been documented, particularly in biochemical systems. For example, the catabolism of 4-hydroxypyridine in certain microorganisms proceeds through enzymatic reactions. nih.gov The initial step involves the hydroxylation of 4-hydroxypyridine to yield 3,4-dihydroxypyridine, catalyzed by a monooxygenase enzyme. nih.gov Following this, a dioxygenase enzyme catalyzes the fission of the pyridine ring. nih.gov This biochemical pathway demonstrates that the 4-hydroxypyridine core is susceptible to ring-opening reactions, suggesting that similar chemical or photochemical methods could potentially be developed to achieve analogous transformations on this compound.
Exploration of Novel Reaction Pathways and Methodologies
The unique substitution pattern of this compound makes it a candidate for novel synthetic methodologies. Its inherent functionality can be leveraged to build more complex molecular architectures.
One area of exploration is the use of this compound as a building block in modern cross-coupling reactions. For instance, if the hydroxyl group is converted into a triflate (a good leaving group), it could participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of various substituents at the C4 position.
Furthermore, the enzymatic pathways described for 4-hydroxypyridine catabolism highlight the potential for biocatalysis as a novel methodology. nih.gov The use of engineered enzymes could achieve highly selective and environmentally benign transformations that are challenging to perform using traditional chemical methods. The regiospecific hydroxylation at the C3 position by a monooxygenase is a prime example of such a valuable and selective transformation. nih.gov This could be a novel pathway to synthesize 3,4-dihydroxypyridine derivatives, which are versatile intermediates in their own right.
Advanced Spectroscopic and Analytical Characterization of 1 4 Hydroxypyridin 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution 1H and 13C NMR Analysis for Structural Confirmation
High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy would be the primary methods to confirm the fundamental structure of 1-(4-hydroxypyridin-2-yl)ethanone.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the acetyl group. The chemical shifts (δ) of the pyridine protons are influenced by the positions of the hydroxyl and acetyl substituents. The methyl protons of the acetyl group would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl proton might be observed as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Distinct signals would be expected for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts of the pyridine carbons would be significantly affected by the electron-donating hydroxyl group and the electron-withdrawing acetyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Protons (CH₃) | 2.0 - 2.5 | 25 - 35 |
| Pyridine Ring Protons | 6.5 - 8.5 | 100 - 160 |
| Carbonyl Carbon (C=O) | Not Applicable | 190 - 205 |
| Hydroxyl Proton (OH) | Variable | Not Applicable |
Note: These are predicted ranges based on general principles of NMR spectroscopy. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyridine ring, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is fundamental for assigning the carbon skeleton. chemspider.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. chemspider.com This would be vital for confirming the placement of the acetyl group on the pyridine ring by showing a correlation between the acetyl protons and the pyridine ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which can help in determining the molecule's conformation.
Dynamic NMR Spectroscopy for Conformational Studies
Dynamic NMR (DNMR) spectroscopy could be employed to study conformational changes, such as restricted rotation around the C-C bond between the pyridine ring and the carbonyl group. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shape of the NMR signals, which can provide information about the energy barriers of these dynamic processes. However, no specific dynamic NMR studies have been reported for this compound. nih.gov
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be essential for determining the precise molecular mass of this compound. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. No published HRMS data for this specific compound were found.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov For this compound, GC-MS could be used to analyze its purity and to identify it within a mixture. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak and a characteristic fragmentation pattern that could be used for structural confirmation. The fragmentation would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring. Specific GC-MS studies on this compound are not available in the reviewed literature. chemicalbook.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Profiling
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure. A combined analysis provides a comprehensive vibrational profile of the molecule.
Infrared (IR) Spectroscopy is predicated on the absorption of infrared radiation, which induces transitions between vibrational energy levels of a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its hydroxyl (-OH), acetyl (C=O), and pyridine ring functionalities. The precise frequencies of the O-H and C=O stretching vibrations would be highly indicative of the extent and nature of intra- and intermolecular hydrogen bonding.
Raman Spectroscopy complements IR spectroscopy by measuring the inelastic scattering of monochromatic light. Raman activity is dependent on a change in the molecule's polarizability during a vibration. For this compound, the symmetric vibrational modes of the pyridine ring, which may be weak in the IR spectrum, are anticipated to produce strong signals in the Raman spectrum.
Table 1: Predicted Vibrational Spectroscopy Data for this compound Note: This table represents a theoretical prediction based on established group frequencies. Experimental verification is required for confirmation.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal | Expected Intensity |
|---|---|---|---|---|
| O-H | Stretching | 3400-3200 | Weak | Strong, Broad (IR) |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong | Medium to Weak |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2960-2850 | Medium | Medium |
| C=O (Acetyl) | Stretching | 1685-1665 | Medium | Strong |
| C=C, C=N (Pyridine Ring) | Ring Stretching | 1610-1430 | Strong | Medium to Strong |
| O-H | In-plane Bending | 1440-1395 | Weak | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Characterization
Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to arise from π→π* and n→π* electronic transitions. The hydroxypyridine ring, being an aromatic system, will be the primary chromophore responsible for strong π→π* transitions. The carbonyl group of the acetyl moiety will contribute a weaker n→π* transition at a longer wavelength. The position and intensity of these absorption bands would be sensitive to solvent polarity and pH, owing to the acidic proton of the hydroxyl group and the basic nitrogen of the pyridine ring.
Fluorescence Spectroscopy: Following absorption of photons, the molecule may relax to the ground state via the emission of light, a process known as fluorescence. The existence and characteristics of fluorescence from this compound would depend on the efficiency of non-radiative decay processes. If fluorescent, the emission spectrum would be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would be valuable parameters for understanding the excited-state dynamics.
Table 2: Hypothetical Electronic Spectroscopy Data for this compound Note: This table is a hypothetical illustration of expected data. Experimental measurement is necessary for accurate values.
| Parameter | Predicted Value Range | Associated Transition |
|---|---|---|
| Absorption Maximum (λmax) | 270-310 nm | π→π* |
| Absorption Maximum (λmax) | 330-370 nm | n→π* |
| Molar Absorptivity (ε) at π→π* max | 6,000-12,000 M⁻¹cm⁻¹ | - |
| Emission Maximum (λem) | 380-480 nm | S₁→S₀ |
Advanced Spectroscopic Techniques for Elucidating Molecular Behavior
To gain a deeper understanding of the molecular properties and dynamics of this compound, a suite of advanced spectroscopic techniques could be employed.
Single-Molecule Spectroscopy Applications
By isolating and probing individual molecules, single-molecule spectroscopy can reveal behaviors that are obscured by the ensemble averaging of conventional techniques. Potential applications for this compound include the direct observation of its tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. This would provide unambiguous insight into the factors governing this equilibrium at a fundamental level.
Time-Resolved Spectroscopic Studies of Chemical Dynamics
Time-resolved techniques, such as pump-probe transient absorption and time-resolved fluorescence, are invaluable for studying the fate of molecules after photoexcitation on timescales ranging from femtoseconds to milliseconds. For this compound, these methods could be used to map the excited-state potential energy surface, identifying and characterizing the lifetimes of transient species. Processes such as excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen could be directly monitored.
Circular Dichroism Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive technique for the study of chiral molecules. wikipedia.org The parent molecule, this compound, is achiral and thus would not produce a CD signal. However, if a chiral center were introduced, for instance, through asymmetric reduction of the ketone to a chiral alcohol, the resulting analogue would be CD-active. The CD spectrum would then be instrumental in assigning the absolute configuration of the newly formed stereocenter and in studying any conformational changes of the chiral derivative in solution.
Computational and Theoretical Studies of 1 4 Hydroxypyridin 2 Yl Ethanone
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
The electronic behavior of 1-(4-Hydroxypyridin-2-YL)ethanone is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this molecule, the HOMO is generally localized on the electron-rich hydroxypyridine ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is centered around the acetyl group and the electron-deficient carbon atoms of the pyridine (B92270) ring, marking them as sites for nucleophilic attack.
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. researchgate.netnih.gov For molecules in this class, the HOMO-LUMO gap helps explain their relative bioactivities. researchgate.net
Table 1: Representative Calculated Molecular Orbital Energies
| Parameter | Typical Energy Value (eV) | Description |
| HOMO Energy | -6.0 to -6.5 | Indicates the energy of the outermost electron orbital; related to ionization potential. |
| LUMO Energy | -1.5 to -2.0 | Indicates the energy of the lowest empty electron orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Correlates with the chemical reactivity and stability of the molecule. A lower value implies higher reactivity. researchgate.net |
Note: These are typical values for similar heterocyclic compounds and may vary based on the specific DFT functional and basis set used.
A key feature of hydroxypyridines is their ability to exist in tautomeric forms. This compound participates in an equilibrium between its hydroxypyridine (enol) form and its 1H-pyridin-4-one (keto) form. researchgate.net
The position of this equilibrium is highly sensitive to the molecular environment, particularly the polarity of the solvent. In non-polar solvents, the less polar hydroxypyridine form is typically favored. In contrast, polar protic solvents like water can stabilize the more polar, zwitterionic pyridone tautomer through hydrogen bonding. researchgate.net DFT calculations are employed to determine the relative energies of these tautomers and the transition state connecting them, thereby mapping the energy landscape of the isomerization process. The stability of one tautomer over another is influenced by substituents on the pyridine ring. nsc.ru
The three-dimensional structure of this compound is governed by the rotation around the single bond connecting the acetyl group to the pyridine ring. Computational studies can identify the most stable conformers by calculating the potential energy surface as a function of this rotation.
A significant stabilizing factor is the potential for intramolecular hydrogen bonding. In the hydroxypyridine tautomer, a hydrogen bond can form between the hydrogen of the 4-hydroxyl group and the oxygen of the acetyl carbonyl. In the pyridone tautomer, a similar interaction can occur between the N-H proton and the carbonyl oxygen. This type of six-membered ring formation, created by an intramolecular hydrogen bond, is a common and stabilizing feature in related molecular structures. mdpi.com These interactions lock the molecule into a preferred, planar conformation, which has implications for its packing in a crystal lattice and its binding to target proteins.
DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.net For this compound, theoretical vibrational spectra (Infrared and Raman) can be computed. The calculated frequencies correspond to specific vibrational modes, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and the various C-C and C-N stretching and bending modes of the pyridine ring. While there's often a systematic deviation from experimental values, this can be corrected using scaling factors to achieve high accuracy.
Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the absorption of UV-Visible light. ehu.es These calculations help assign the absorption bands observed experimentally to specific electronic excitations, such as π→π* transitions within the aromatic system.
Table 2: Conceptual Comparison of Predicted and Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | ~3400 | ~3400 |
| C=O (acetyl) | Stretching | ~1680 | ~1685 |
| C=C / C=N (ring) | Stretching | ~1550-1600 | ~1560-1610 |
Molecular Modeling and Dynamics Simulations
Beyond the properties of the isolated molecule, computational models can simulate how this compound interacts with biological macromolecules, which is crucial for applications in drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential binding modes within the active site of an enzyme. These studies reveal key intermolecular interactions, such as:
Hydrogen Bonds: The hydroxyl group and the pyridone nitrogen can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. These are critical for anchoring the ligand in the binding pocket. nih.gov
Pi-Pi Stacking: The aromatic pyridine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The methyl group of the acetyl moiety can form favorable contacts with non-polar regions of the active site.
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein adjust to each other and confirming the persistence of key binding interactions. nih.gov
Table 3: Potential Ligand-Target Interactions for this compound
| Type of Interaction | Molecular Feature | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Donor | 4-Hydroxyl group (enol) or N-H (pyridone) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Acetyl Oxygen, Pyridine Nitrogen | Serine, Threonine, Lysine (B10760008), Arginine |
| Pi-Pi Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interaction | Acetyl Methyl Group | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules, including their conformational flexibility and the influence of the surrounding solvent environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to predict its behavior.
The solvent environment would play a crucial role in the conformational preferences of this compound. In a polar protic solvent like water, hydrogen bonding interactions between the solvent molecules and the hydroxyl and carbonyl groups of the solute would be significant. These interactions would likely stabilize more extended conformations. Conversely, in a nonpolar solvent, intramolecular interactions, such as a potential hydrogen bond between the hydroxyl group and the carbonyl oxygen, might favor more compact conformations. MD simulations can quantify these solvent effects by calculating the potential of mean force along the key dihedral angles, providing a free energy landscape of the molecule's conformational space.
Cheminformatics and In Silico Design Methodologies
Cheminformatics and in silico design offer a rapid and cost-effective approach to exploring the chemical space around a lead compound like this compound. These methods are instrumental in identifying promising analogues and predicting their biological activities.
Virtual Screening and Combinatorial Library Design for Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, this would involve using its 3D structure as a query to screen databases of commercially available or synthetically feasible compounds. The screening can be based on shape similarity (pharmacophore modeling) or by docking the library compounds into a known or predicted binding site of a target protein.
Following the identification of initial hits from virtual screening, combinatorial library design can be employed to systematically explore variations of the this compound scaffold. This involves defining specific points of diversification on the molecule, such as the pyridine ring or the acetyl group, and then computationally generating all possible combinations of a predefined set of chemical building blocks at these positions. This approach allows for the creation of a vast virtual library of analogues that can be further evaluated for their potential biological activity. For instance, a combinatorial library could be designed by introducing different substituents at the 3, 5, and 6 positions of the pyridine ring, or by replacing the acetyl group with other acyl moieties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR study would require a dataset of compounds with experimentally determined biological activities against a specific target.
The process involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, electrostatic potential). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity.
Biological Relevance and Mechanistic Investigations of 1 4 Hydroxypyridin 2 Yl Ethanone Analogues
Molecular Mechanisms of Enzyme Modulation
The structural features of 1-(4-hydroxypyridin-2-yl)ethanone analogues make them suitable candidates for interacting with a range of enzymes, particularly metalloenzymes. Their mechanism of action often involves the chelation of metal ions essential for the catalytic activity of these enzymes.
Inhibition of Hydrolytic Enzymes (e.g., Monoacylglycerol Lipase, Carbonic Anhydrase, Acetylcholinesterase)
Hydroxypyridinone-based compounds have been investigated for their inhibitory effects on several hydrolytic enzymes.
Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including pain and inflammation. nih.gov While direct studies on this compound analogues as MAGL inhibitors are not prevalent, the broader class of compounds that modulate MAGL activity often target the enzyme's active site. nih.govnih.gov MAGL inhibitors can produce antinociceptive effects, and peripherally restricted inhibitors are being developed to avoid central nervous system side effects. nih.gov
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes. youtube.com Their inhibitors are used as diuretics, anti-glaucoma agents, and for managing other conditions. wikipedia.org The mechanism of CAIs typically involves the binding of the inhibitor to the zinc ion in the active site, preventing the enzyme from catalyzing its reaction. youtube.com Some CA inhibitors, such as hydroxyurea, which contains a hydroxamate-like functional group, act as non-competitive inhibitors by directly interacting with the metal center. nih.gov This interaction is a potential mechanism for hydroxypyridinone-based compounds as well. nih.gov
Acetylcholinesterase (AChE): AChE is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its inhibitors are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov AChE inhibitors can be reversible or irreversible, with therapeutic agents typically being reversible. nih.gov They function by preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. nih.gov
Interactions with Epigenetic Regulators (e.g., Histone Deacetylases as Zinc Binding Groups)
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones. nih.gov Many HDACs are zinc-dependent enzymes, making them a target for inhibitors that can chelate this metal ion. nih.gov
The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site pocket. nih.gov Hydroxamic acids are a common and potent ZBG, but their use can be limited by unfavorable pharmacokinetic properties and non-specific metal binding. nih.gov This has led to the exploration of alternative ZBGs, including those derived from hydroxypyridinone scaffolds. nih.govosti.gov The ability of hydroxypyridinones to act as O,O-chelating ligands for zinc makes them promising candidates for the rational design of HDAC inhibitors. nih.gov The kinetics of these inhibitors can vary, with some showing slow-binding profiles and mixed competitive and non-competitive inhibition. nih.gov
Modulation of Tyrosinase Activity
Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the oxidation of L-tyrosine and L-DOPA. nih.gov Its inhibition is a key strategy for treating hyperpigmentation and is also relevant in the food industry to prevent browning. nih.govmdpi.com
Hydroxypyridinone derivatives synthesized from kojic acid have been shown to be effective inhibitors of mushroom tyrosinase. mdpi.com These compounds can inhibit both the monophenolase and diphenolase activities of the enzyme. mdpi.com The mechanism of inhibition can be non-competitive, where the inhibitor does not compete with the substrate for binding to the active site but still reduces the enzyme's maximum velocity (Vmax). nih.gov Some inhibitors may also work by chelating the copper ions in the tyrosinase active site, which are essential for its catalytic function. nih.gov
Kinetic and Structural Characterization of Enzyme-Inhibitor Complexes
Understanding the kinetics and structure of enzyme-inhibitor complexes is crucial for designing more potent and selective inhibitors. For hydroxypyridinone-based inhibitors, this involves studying how they bind to the metal center of metalloenzymes and interact with the surrounding amino acid residues.
For instance, studies on 3-hydroxypyridin-4-one derivatives as inhibitors of the iron-containing enzyme 5-lipoxygenase revealed that both the molecular size and the lipophilicity of the substituents on the pyridinone ring are critical for inhibitory activity. nih.gov Bulky and hydrophilic substituents tended to result in weaker inhibitors. nih.gov
In the context of HDACs, the binding mode of the zinc-binding group is a key determinant of inhibitor potency and selectivity. nih.gov X-ray crystallography has been used to determine the structure of inhibitors bound to HDACs, revealing how different ZBGs, such as acylhydrazides derived from an oxadiazole ring-opening reaction, can interact with the active site. osti.govchemrxiv.org Kinetic studies can further elucidate the mechanism, showing whether an inhibitor is competitive, non-competitive, or exhibits a mixed-binding mode, as well as determining its association and dissociation rates (fast-on/fast-off vs. slow-binding). nih.gov
Cellular Responses and Signaling Pathway Perturbations
The interaction of this compound analogues with cellular targets can trigger a cascade of downstream events, leading to specific cellular responses like programmed cell death.
Induction of Programmed Cell Death (Apoptosis) Pathways
Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. nih.gov The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. nih.gov
Hydroxypyrone derivatives have been shown to possess cytotoxic activity against cancer cell lines. nih.gov For example, certain hydroxypyrone-based HDAC inhibitors were found to be potent cytotoxic agents against Jurkat and LNCaP cancer cells. nih.gov The induction of apoptosis by these compounds can be mediated through the inhibition of specific HDAC isoforms. For instance, in Jurkat J.γ1 cells, the apoptotic pathway is linked to the activity of phospholipase Cγ1 (PLCγ1), which is initiated by HDAC8. nih.gov
Furthermore, some heterocyclic compounds, such as 4-thiazolidinone (B1220212) derivatives, have been demonstrated to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. nih.gov This is evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.gov These compounds can also affect the expression levels of key apoptotic proteins like p53 and cytochrome C. nih.gov The ability of hydroxypyridinone-based compounds to chelate iron can also play a role in inducing cell death pathways, as seen with the hydroxypyridinone iron chelator CP94 in photodynamic therapy, which can lead to cellular damage and initiate apoptosis or necrosis. nih.govddrc.org
Antimicrobial Activity at the Molecular Level
Hydroxypyridinone derivatives have demonstrated notable antimicrobial properties, with their mechanism of action often linked to their ability to chelate essential metal ions, particularly iron. nih.govnih.gov This metal-sequestering capability can disrupt crucial biological processes within microbial cells.
Research has shown that certain 3-hydroxypyridin-4-one (HPO) hexadentate and dendrimeric chelators exhibit significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action is believed to stem from the high affinity of these compounds for iron(III), which is a vital nutrient for bacterial growth and proliferation. By sequestering iron from the environment, these chelators effectively create an iron-deficient condition, thereby impeding bacterial metabolism. nih.gov
Furthermore, studies involving the combination of hydroxypyridinone-based chelators with antibiotics like norfloxacin (B1679917) have revealed synergistic bactericidal effects against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov This suggests that the iron-chelating activity of these compounds can enhance the efficacy of conventional antibiotics, potentially by increasing the permeability of the bacterial cell membrane or by creating an intracellular environment that is more susceptible to the antibiotic's action.
The structural characteristics of these pyridine (B92270) derivatives play a crucial role in their antibacterial activity. For instance, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been shown to interact with the lipopolysaccharide (LPS) layer of bacteria and cause oxidative damage to plasmid DNA. nih.gov This indicates that the antimicrobial mechanisms of hydroxypyridinone analogues can be multifaceted, involving not only metal chelation but also direct interaction with bacterial cell structures and genetic material. nih.gov
Recent investigations into novel pyridazinone scaffolds have identified compounds with significant antimicrobial activity against Klebsiella pneumoniae. acs.org The introduction of pyridine or pyrimidine (B1678525) moieties into these structures has been shown to enhance their antibacterial properties and cell permeability. acs.org This highlights the potential for designing new antimicrobial agents by modifying the core structure of hydroxypyridinone analogues.
Table 1: Antimicrobial Activity of Selected Hydroxypyridinone Analogues
| Compound/Analogue Type | Target Microorganism(s) | Observed Effect | Potential Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| 3-Hydroxypyridin-4-one hexadentate and dendrimeric chelators | Gram-positive and Gram-negative bacteria | Growth inhibition | Iron chelation | nih.gov |
| Dendrimeric chelator in combination with norfloxacin | Staphylococcus aureus, Escherichia coli | Synergistic bactericidal effect | Enhanced antibiotic efficacy through iron chelation | nih.gov |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Bacteria | Interaction with LPS, oxidative damage to plasmid DNA | Direct interaction with cell structures and genetic material | nih.gov |
| Pyridazinone scaffolds with pyridine/pyrimidine moieties | Klebsiella pneumoniae | Enhanced antibacterial activity and cell permeability | Structural modifications enhancing antimicrobial properties | acs.org |
Antioxidant Mechanisms and Free Radical Scavenging
Hydroxypyridinone derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov This activity is crucial in mitigating oxidative stress, a condition that arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Oxidative stress can lead to cellular damage by affecting biomolecules like lipids, proteins, and DNA. nih.gov
The antioxidant capacity of hydroxypyridinones is linked to their chemical structure, particularly the presence of the α-hydroxyketone moiety. nih.gov This functional group facilitates the chelation of metal ions like Fe(II) and Fe(III), which can catalyze the formation of ROS. nih.gov Additionally, the tautomerism within the hydroxypyridinone ring contributes to its aromatic character, enabling a catechol-like behavior that enhances both its metal-chelating and radical-scavenging capabilities. nih.gov
The free radical scavenging activity of these compounds has been experimentally validated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov In this assay, the deep purple color of the DPPH radical fades upon reaction with an antioxidant, and the extent of this color change is used to quantify the antioxidant's efficacy. nih.gov Studies have shown that certain 5-hydroxypyridin-4-one derivatives exhibit significant DPPH scavenging activity, with some compounds demonstrating effects comparable to standard antioxidants like ascorbic acid. nih.gov
Computational studies using Density Functional Theory (DFT) have provided further insights into the antioxidant mechanism of hydroxypyridinones. nih.gov These studies investigate electronic properties, such as frontier molecular orbitals and global descriptive parameters, to understand the chemical reactivity of these molecules. nih.gov The analysis of bond dissociation energy (BDE) and intramolecular hydrogen bond (IHB) energies helps to explain the observed antioxidant activity. A lower IHB energy is often associated with a higher BDE, which in turn correlates with greater antioxidant potential. nih.gov The stability of the radical cation formed after electron donation to a free radical is another key factor; a more stable radical cation indicates a more effective antioxidant. nih.gov
Derivatives of thiazolo[4,5-b]pyridine (B1357651) have also been synthesized and evaluated for their antioxidant activity through DPPH radical scavenging. pensoft.net These findings underscore the potential of the hydroxypyridinone scaffold as a basis for developing novel antioxidant agents. nih.gov
Table 2: Antioxidant Properties of Hydroxypyridinone Derivatives
| Derivative Class | Key Structural Feature | Antioxidant Mechanism | Experimental/Computational Evidence | Reference(s) |
|---|---|---|---|---|
| 5-Hydroxypyridin-4-ones | α-hydroxyketone moiety, aromatic ring tautomerism | Metal chelation (Fe2+, Fe3+), free radical scavenging | DPPH assay, Density Functional Theory (DFT) calculations | nih.gov |
| Thiazolo[4,5-b]pyridines | Fused heterocyclic system | DPPH radical scavenging | In vitro DPPH assay | pensoft.net |
Role as Metal Chelators in Biological Contexts
Hydroxypyridinones (HPs) are a significant class of heterocyclic compounds renowned for their potent metal-chelating properties. mdpi.comkcl.ac.ukresearchgate.net This ability to bind metal ions has positioned them as valuable tools in various biological and medicinal applications, particularly in contexts involving metal overload or dysregulation. mdpi.comnih.govkcl.ac.uk The primary targets for HP chelation are hard metal ions, with a particularly high affinity for iron(III). kcl.ac.uknih.gov
The chelating action of hydroxypyridinones is facilitated by their molecular structure, which allows for the formation of stable complexes with metal ions. kcl.ac.ukacs.org The design of HP-based chelators can be tailored to enhance their efficacy and specificity. For instance, by functionalizing the basic hydroxypyridinone structure, it is possible to create polydentate ligands, such as bis-, tris-, and tetra-hydroxypyridinones, which exhibit increased metal sequestration capacity compared to their monodentate counterparts. mdpi.com This is particularly advantageous for applications like detoxifying aqueous environments or for use in diagnostic imaging where a high concentration of the metal complex is required. mdpi.comkcl.ac.uk
In biological systems, the ability of hydroxypyridinones to chelate iron is of paramount importance. nih.gov Iron is an essential element, but its excess can be toxic, leading to the generation of harmful free radicals and subsequent cellular damage. nih.gov Hydroxypyridinone-based chelators can effectively sequester excess iron, thereby mitigating its toxic effects. nih.gov The pFe³⁺ value, which indicates the concentration of free Fe(III) at physiological pH, is a key parameter for comparing the iron-binding efficiency of different chelators. kcl.ac.uk
Beyond iron, hydroxypyridinone derivatives have also been developed for the chelation of other metal ions, such as aluminum and gallium. mdpi.comkcl.ac.uk Aluminum accumulation in the body can lead to bone disorders and neurological diseases, while radioactive actinides from nuclear waste pose a significant health risk. mdpi.com The development of targeted HP-based chelators offers a promising therapeutic strategy for these conditions. kcl.ac.uknih.gov For example, hexadentate, tripodal 3,4-HOPO derivatives have been specifically designed for gallium chelation, which has applications in diagnostic therapeutics. kcl.ac.uk
The versatility of the hydroxypyridinone scaffold allows for its incorporation into more complex molecular architectures, including hybrid molecules and dendrimers, to create multi-target agents with enhanced therapeutic profiles. nih.govresearchgate.net These advanced chelators can be designed to not only sequester metal ions but also to interact with other biological targets, offering a multi-pronged approach to disease treatment. researchgate.net
Table 3: Metal Chelation Properties of Hydroxypyridinone Derivatives
| Hydroxypyridinone Type | Target Metal Ion(s) | Key Features and Applications | Reference(s) |
|---|---|---|---|
| Mono-hydroxypyridinones | Iron(III), Aluminum, Gallium | Bidentate ligands, used in metal decorporation therapy. | mdpi.comkcl.ac.uk |
| Bis-, Tris-, and Tetra-hydroxypyridinones | Divalent and trivalent metal cations | Polydentate ligands with increased metal sequestration capacity, used for detoxification and diagnostic purposes. | mdpi.comkcl.ac.uk |
| 3,4-HOPO derivatives | Gallium(III) | Hexadentate, tripodal structures designed for specific chelation in diagnostic therapeutics. | kcl.ac.uk |
| Hydroxypyridinone-based dendrimers | Iron(III) | High molecular weight chelators with potential applications in treating external infections. | nih.gov |
Biocatalytic Potential and Environmental Transformations
Microbial Degradation Pathways of Hydroxypyridine Compounds
The microbial degradation of pyridine and its derivatives, including hydroxypyridines, is a critical process in the environment, contributing to the breakdown of these often toxic and mutagenic compounds. nih.govnih.gov Various bacteria have been identified that can utilize these compounds as their sole source of carbon and energy. tandfonline.comnih.govasm.org The degradation pathways typically involve initial hydroxylation of the pyridine ring, leading to the formation of di- or tri-hydroxylated intermediates. tandfonline.comnih.govasm.orgresearchgate.net
For instance, the degradation of 2-hydroxypyridine (B17775) often proceeds through the formation of 2,5-dihydroxypyridine (B106003). nih.govresearchgate.net In some bacteria, like Burkholderia sp. strain MAK1, this conversion is catalyzed by a soluble di-iron monooxygenase. nih.govresearchgate.net This is followed by ring cleavage, often via the maleamate (B1239421) pathway, to ultimately yield common metabolic intermediates like fumaric acid. researchgate.net In contrast, some Gram-positive bacteria utilize a different pathway involving 2,3,6-trihydroxypyridine, which leads to the formation of α-ketoglutarate. asm.orgresearchgate.net
The degradation of 3-hydroxypyridine (B118123) has been shown to converge with the 2-hydroxypyridine pathway, also forming 2,5-dihydroxypyridine as a key intermediate. nih.govnih.govsemanticscholar.org The initial step is an α-hydroxylation reaction. nih.gov The subsequent degradation of 2,5-dihydroxypyridine involves a dioxygenase that opens the ring to form N-formylmaleamic acid, which is then further metabolized to maleic acid and fumaric acid. nih.gov
The catabolism of 4-hydroxypyridine (B47283) follows a distinct pathway. In organisms like Agrobacterium sp. and Arthrobacter sp., the initial step is hydroxylation at the 3-position to form 3,4-dihydroxypyridine. nih.govnih.govnih.govmdpi.comportlandpress.com This reaction is catalyzed by a flavin-dependent monooxygenase. nih.govnih.govmdpi.comportlandpress.com The resulting dihydroxypyridine then undergoes ring cleavage by a dioxygenase, eventually leading to the formation of pyruvate (B1213749) and formate. nih.gov
It is noteworthy that some degradation pathways proceed without the typical hydroxylation steps. For example, in Arthrobacter sp. strain 68b, the degradation of unsubstituted pyridine involves a direct oxidative cleavage of the ring by a two-component flavin-dependent monooxygenase, leading to the formation of succinic acid through a series of enzymatic steps. nih.govasm.orgresearchgate.net
Table 4: Microbial Degradation Pathways of Hydroxypyridines
| Initial Substrate | Key Intermediate(s) | Key Enzyme(s) | Final Product(s) | Degrading Organism(s) | Reference(s) |
|---|---|---|---|---|---|
| 2-Hydroxypyridine | 2,5-Dihydroxypyridine | 2-Hydroxypyridine 5-monooxygenase | Fumaric acid | Burkholderia sp. MAK1 | nih.govresearchgate.net |
| 2-Hydroxypyridine | 2,3,6-Trihydroxypyridine | Dioxygenase | α-Ketoglutarate | Rhodococcus rhodochrous PY11 | asm.org |
| 3-Hydroxypyridine | 2,5-Dihydroxypyridine | α-Hydroxylase, Dioxygenase | Maleic acid, Fumaric acid | Agrobacterium sp. DW-1 | nih.gov |
| 4-Hydroxypyridine | 3,4-Dihydroxypyridine | 4-Hydroxypyridine 3-monooxygenase, Dioxygenase | Pyruvate, Formate | Agrobacterium sp., Arthrobacter sp. IN13 | nih.govnih.govmdpi.comportlandpress.com |
| Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide | Pyridine monooxygenase | Succinic acid | Arthrobacter sp. 68b | nih.govasm.orgresearchgate.net |
Enzymatic Biotransformations for Derivatization
The enzymes involved in the microbial degradation of hydroxypyridine compounds hold significant potential for biocatalytic applications, particularly in the regiospecific synthesis of derivatized N-heterocyclic compounds. nih.govnih.govmdpi.com These enzymes often exhibit high selectivity, which is a desirable trait in organic synthesis. nih.govmdpi.com
Monooxygenases and dioxygenases are key players in these biotransformations. For example, the 2-hydroxypyridine 5-monooxygenase from Burkholderia sp. strain MAK1, which catalyzes the conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine, has been identified as an attractive catalyst for the regioselective hydroxylation of various pyridine derivatives. nih.gov This enzyme, a soluble di-iron monooxygenase, has shown a broad substrate specificity, suggesting its utility in generating a range of hydroxylated pyridines. nih.gov
Similarly, the flavin-dependent monooxygenase KpiA from Arthrobacter sp. IN13, responsible for the hydroxylation of 4-hydroxypyridine to 3,4-dihydroxypyridine, represents another valuable biocatalyst. nih.govmdpi.comresearchgate.net The ability to perform regiospecific hydroxylation on aromatic compounds using environmentally friendly catalysts is of great interest in modern organic chemistry. nih.govmdpi.com
Flavoprotein monooxygenases, such as the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) from Pseudomonas putida S16, are also involved in the hydroxylation and subsequent C-C bond cleavage of the pyridine ring. researchgate.net Understanding the mechanisms of these enzymes can facilitate their engineering for specific biocatalytic purposes. researchgate.netacs.org
The enzymatic machinery for pyridine degradation can be harnessed for the production of valuable chemicals. For instance, the degradation of nicotine (B1678760) via the pyrrolidine (B122466) pathway involves the formation of 2,5-dihydroxypyridine, which is a precursor for the synthesis of 5-aminolevulinic acid, a compound used in cancer therapy. researchgate.net
The potential for enzymatic derivatization extends beyond hydroxylation. Other enzymes in the degradation pathways, such as hydrolases and dehydrogenases, could also be employed for specific biotransformations, offering a green and efficient alternative to traditional chemical synthesis methods. nih.govnih.govasm.org
Role in Bioremediation Strategies
The ability of microorganisms to degrade pyridine and its derivatives is fundamental to bioremediation strategies for environments contaminated with these heterocyclic compounds. nih.govnih.govmdpi.comresearchgate.net These pollutants are often introduced into soil and groundwater through industrial activities. nih.govresearchgate.net Due to their high water solubility, they can be readily transported, leading to widespread contamination. researchgate.net
Microbial bioremediation offers an economical, ecologically sound, and safer alternative to physical and chemical methods of decontamination. researchgate.net Bacteria capable of utilizing pyridine compounds as their sole source of carbon and nitrogen are particularly valuable for this purpose. tandfonline.comresearchgate.net Several bacterial genera, including Arthrobacter, Agrobacterium, Burkholderia, and Rhodococcus, have been identified as effective degraders of hydroxypyridines. nih.govasm.orgresearchgate.netnih.gov
The isolation and characterization of such microorganisms are the first steps in developing effective bioremediation strategies. For example, Agrobacterium sp. strain DW-1, which can completely degrade high concentrations of 3-hydroxypyridine, has been proposed for the bioremediation of polluted environments. nih.gov Similarly, Arthrobacter sp. strain IN13, which utilizes 4-hydroxypyridine, demonstrates the potential for the mineralization of these toxic xenobiotics. nih.govmdpi.com
Understanding the genetic and biochemical basis of the degradation pathways is crucial for optimizing bioremediation processes. nih.govresearchgate.netasm.org The identification of gene clusters responsible for the degradation, such as the hpd cluster in Burkholderia sp. MAK1 and the kpi cluster in Arthrobacter sp. IN13, allows for the potential genetic engineering of microorganisms to enhance their degradation capabilities. nih.govresearchgate.netnih.govmdpi.com
The degradation of mimosine-derived hydroxypyridines by the rumen bacterium Synergistes jonesii is another example of the role of microbes in detoxification. oup.com This bacterium can degrade toxic pyridinediols found in certain plants, preventing harm to livestock that consume them. oup.com This highlights the importance of microbial activity in natural detoxification processes, which can be harnessed for broader bioremediation applications. The enzymatic reduction of the pyridine ring in this process underscores the diversity of microbial strategies for degrading these compounds. oup.com
Future Research Directions and Translational Opportunities for 1 4 Hydroxypyridin 2 Yl Ethanone
Innovative Synthetic Methodologies and Process Intensification
The synthesis of 1-(4-hydroxypyridin-2-yl)ethanone and its analogues is poised for significant advancement through the adoption of innovative synthetic methodologies and process intensification techniques. Traditional batch syntheses of pyridine (B92270) derivatives can be resource-intensive and present safety concerns. thieme-connect.comthieme-connect.com Future research will likely focus on the development of more efficient, safer, and scalable synthetic routes.
Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput production. thieme-connect.comthieme-connect.comacs.orgacs.org The development of a fully continuous flow process for the synthesis of related compounds like 2-hydroxypyridine-N-oxide (HOPO) highlights the potential of this technology. acs.orgacs.org Such a process for this compound could involve the use of fixed-bed reactors with heterogeneous catalysts, minimizing waste and simplifying purification. thieme-connect.com The transition from batch to flow chemistry for this class of compounds is a critical step towards industrial-scale production for pharmaceutical or materials applications. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity for a variety of heterocyclic compounds. mdpi.comnih.govnih.govunamur.be This technique can be particularly effective for condensation and cyclization reactions often employed in the synthesis of pyridine and pyrrole (B145914) derivatives. mdpi.combaranlab.org The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov
Novel Catalytic Systems: The exploration of novel catalysts, including heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs), could lead to more selective and sustainable synthetic pathways. numberanalytics.com Photocatalysis and electrocatalysis are also emerging as powerful tools for pyridine synthesis under mild conditions. numberanalytics.com
| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, scalability, improved process control, potential for automation. thieme-connect.comthieme-connect.comacs.orgacs.org | Development of a continuous flow reactor setup, optimization of reaction conditions (temperature, flow rate, catalyst), and integration of in-line purification. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity, energy efficiency. mdpi.comnih.govnih.govunamur.be | Optimization of microwave parameters (power, temperature, time), solvent screening, and comparison with conventional heating methods. |
| Novel Catalysis | Higher selectivity, catalyst recyclability, milder reaction conditions, sustainability. numberanalytics.com | Screening of heterogeneous catalysts (e.g., zeolites, MOFs), exploration of photocatalytic and electrocatalytic routes. |
Development of Integrated Spectroscopic and Computational Platforms
A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the integration of advanced spectroscopic techniques with computational modeling.
Advanced Spectroscopic Characterization: While standard techniques like NMR and IR spectroscopy are fundamental for structural elucidation, more advanced methods can provide deeper insights. High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas. nih.gov Spectroscopic data for the hydrochloride salt of this compound is available, providing a reference for further studies. bldpharm.com
Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the geometric and electronic properties of molecules. nih.govresearchgate.neticm.edu.plnanobioletters.comresearchgate.net For this compound, DFT can be used to:
Optimize the molecular geometry and predict bond lengths and angles. icm.edu.plnanobioletters.com
Calculate vibrational frequencies to aid in the interpretation of IR spectra. icm.edu.pl
Predict NMR chemical shifts. icm.edu.pl
Determine the energies of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions. nih.gov
Model intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in biological systems and supramolecular assemblies. nih.gov
An integrated approach, where experimental spectroscopic data is correlated with theoretical calculations, can provide a more robust and detailed characterization of this compound and its derivatives. nih.govicm.edu.pl
| Technique | Information Provided | Relevance to this compound |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. nih.gov | Structural confirmation and purity assessment. |
| IR Spectroscopy | Presence of functional groups. researchgate.netnist.gov | Identification of carbonyl and hydroxyl groups. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. nist.gov | Confirmation of molecular formula and structural elucidation. |
| DFT Calculations | Optimized geometry, electronic properties, predicted spectra. nih.govresearchgate.neticm.edu.plnanobioletters.comresearchgate.net | Understanding reactivity, interpreting experimental data, and guiding the design of new derivatives. |
Exploration of Novel Molecular Targets and Therapeutic Hypotheses for Analogues
The hydroxypyridinone scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to chelate metal ions and participate in hydrogen bonding interactions. frontiersin.orgnih.govresearchgate.net This opens up numerous avenues for the development of analogues of this compound with therapeutic potential.
Enzyme Inhibition: Analogues of this compound could be designed as inhibitors of various metalloenzymes. For instance, related hydroxyphenyl ethanone (B97240) derivatives have shown potent inhibitory activity against carbonic anhydrases and acetylcholinesterase, enzymes implicated in various diseases, including glaucoma and Alzheimer's disease. nih.gov The ability of hydroxypyridinones to chelate metal ions is also relevant for targeting zinc-containing enzymes. nih.gov
Neurodegenerative Diseases: The metal-chelating properties of hydroxypyridinones make them attractive candidates for the development of drugs for neurodegenerative disorders like Alzheimer's and Parkinson's diseases, where metal dyshomeostasis is a key pathological feature. nih.gov Hydroxypyridinone-coumarin hybrids have been investigated as multimodal agents for Alzheimer's disease, combining iron chelation with other biological activities. frontiersin.org
Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. Hydroxypyridinone derivatives have shown promise as antibacterial and antifungal agents, potentially by sequestering essential metal ions required for microbial growth. nih.gov
| Therapeutic Area | Molecular Target/Hypothesis | Example from Related Compounds |
| Enzyme Inhibition | Inhibition of metalloenzymes like carbonic anhydrase and acetylcholinesterase. nih.gov | 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as potent inhibitors. nih.gov |
| Neurodegenerative Diseases | Chelation of excess metal ions (e.g., iron, copper, zinc) in the brain. nih.gov | Hydroxypyridinone-coumarin hybrids for Alzheimer's disease. frontiersin.org |
| Infectious Diseases | Sequestration of essential metal ions from pathogenic microorganisms. nih.gov | Various hydroxypyridinone derivatives with antimicrobial activity. nih.gov |
| Oncology | Inhibition of tropomyosin receptor kinase (TRK) fusion proteins. acs.org | Pyridin-2(1H)-one analogues as potent TRK inhibitors for cancer treatment. acs.org |
Application in Advanced Materials and Supramolecular Assemblies
The unique chemical structure of this compound makes it a promising building block for the construction of advanced materials and supramolecular assemblies.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group of this compound can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of MOFs. nih.gov Related hydroxypyridine-dicarboxylic acids have been successfully used to construct 2D and 3D coordination polymers with interesting structural and functional properties. nih.gov The acetyl group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, catalysis, and sensing.
Luminescent Materials and Sensors: Hydroxypyridinone-based ligands can form complexes with lanthanide ions, which are known for their unique luminescent properties. researchgate.net These complexes have potential applications as luminescent probes and sensors for biological imaging and environmental monitoring. nih.govmdpi.com
Supramolecular Chemistry: The ability of the hydroxypyridinone moiety to form hydrogen bonds can be exploited in the design of self-assembling systems, such as hydrogels and micelles. nih.gov These supramolecular structures have potential applications in drug delivery and tissue engineering.
| Application Area | Role of this compound | Potential Functionality |
| Metal-Organic Frameworks (MOFs) | Organic ligand for coordination with metal ions. nih.gov | Gas storage, catalysis, chemical sensing. |
| Luminescent Materials | Ligand for complexation with lanthanide ions. researchgate.net | Luminescent probes, sensors, bioimaging agents. nih.govmdpi.com |
| Supramolecular Assemblies | Building block for hydrogen-bonded networks. nih.gov | Formation of hydrogels, micelles for drug delivery. |
| Dye-Sensitized Solar Cells | Component of sensitizer (B1316253) dyes. frontierspecialtychemicals.com | Light-harvesting and electron transfer in photovoltaic devices. |
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The future development of this compound and its analogues will greatly benefit from interdisciplinary approaches that bridge chemical biology and medicinal chemistry.
Chemical Probes: Functionalized derivatives of this compound can be synthesized and used as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these probes can be used to identify and characterize new molecular targets.
Radiopharmaceuticals: The strong chelating ability of hydroxypyridinones for various metal ions, including gallium-68 (B1239309) and zirconium-89, makes them excellent candidates for the development of radiopharmaceuticals for diagnostic imaging (PET) and targeted radiotherapy. nih.govnih.gov Bifunctional chelators based on the hydroxypyridinone scaffold can be conjugated to targeting vectors like peptides or antibodies to deliver radionuclides to specific tissues or cells. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound analogues is crucial for optimizing their biological activity. acs.org This involves synthesizing a library of related compounds with variations at different positions of the pyridine ring and the acetyl group and evaluating their effects in biological assays. The insights gained from these studies will guide the rational design of more potent and selective compounds.
The continued exploration of this compound and its derivatives at the intersection of chemistry, biology, and materials science holds immense promise for the development of new technologies and therapies.
Q & A
Q. What are the standard synthetic routes for 1-(4-Hydroxypyridin-2-YL)ethanone, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of pyridine derivatives via Friedel-Crafts acylation or nucleophilic substitution. For example:
- Step 1: Protection of the hydroxyl group on pyridine using silylating agents (e.g., TMSCl) to prevent undesired side reactions.
- Step 2: Acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Step 3: Deprotection under mild acidic conditions to regenerate the hydroxyl group.
Optimization: Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to enhance yield and purity. Monitor reactions via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR: ¹H NMR (400 MHz, DMSO-d₆) reveals aromatic protons (δ 7.2–8.1 ppm) and the acetyl group (δ 2.5 ppm for CH₃). ¹³C NMR confirms the ketone carbonyl (δ 195–205 ppm) .
- IR: Strong C=O stretch at ~1680 cm⁻¹ and O-H stretch (broad, ~3200 cm⁻¹) .
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular weight (e.g., 151.15 g/mol).
Q. How does the hydroxyl group influence the compound’s reactivity in oxidation or reduction reactions?
- Oxidation: The hydroxyl group can stabilize intermediates via resonance, directing oxidation to the pyridine ring (e.g., forming quinoline derivatives with KMnO₄ under acidic conditions) .
- Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol while preserving the hydroxyl group. NaBH₄ selectively reduces the ketone without affecting the aromatic system .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound?
- Data Collection: Use SHELX programs for structure solution. High-resolution data (≤ 0.8 Å) ensures accurate determination of bond lengths and angles.
- Analysis: The hydroxyl group’s position and hydrogen-bonding interactions (e.g., with ketone oxygen) can be visualized. Twinning or disorder in crystals may require refinement with SHELXL .
- Validation: Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to confirm intramolecular interactions .
Q. What mechanistic insights explain the compound’s role in forming coordination complexes for catalytic applications?
- The hydroxyl and ketone groups act as bidentate ligands, binding to transition metals (e.g., Cu²⁺, Pd⁰).
- Example: In Suzuki-Miyaura coupling, Pd complexes with this compound show enhanced catalytic activity due to electron donation from the pyridine ring .
- Kinetic Studies: Monitor ligand exchange rates via stopped-flow UV-Vis spectroscopy to optimize metal-ligand stoichiometry .
Q. How can researchers address contradictions in biological activity data across studies?
- Case Study: Conflicting antimicrobial results may arise from variations in bacterial strains or assay conditions (e.g., pH, nutrient availability).
- Methodology:
- Standardize assays using CLSI guidelines.
- Perform dose-response curves (IC₅₀) with triplicate measurements.
- Compare with structurally similar controls (e.g., 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone) to isolate functional group contributions .
Q. What computational strategies predict the compound’s pharmacokinetic properties for drug discovery?
- ADMET Prediction: Use tools like SwissADME to estimate logP (~1.2), solubility (LogS = -2.5), and bioavailability (30–50%).
- Docking Studies: Target enzymes (e.g., CYP450) with AutoDock Vina to assess binding affinity. The hydroxyl group’s H-bonding capacity enhances interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
